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GENEVA & AMSTERDAM – Roginolisib (also known as IOA-244) is an investigational, orally

administered small molecule that functions as a highly selective, allosteric, and non-ATP

competitive inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This novel

mechanism of action allows for a precise modulation of the PI3K/AKT/mTOR signaling

pathway, which is frequently dysregulated in various cancers, driving tumor cell growth,

proliferation, and survival. Furthermore, Roginolisib is being explored for its ability to modulate

the tumor microenvironment, transforming it from an immunosuppressive to an immune-active

state. This technical guide provides an in-depth overview of Roginolisib's target pathway,

supported by preclinical and clinical data, detailed experimental protocols, and visual

representations of its mechanism and experimental workflows.

Core Mechanism: Selective Inhibition of the PI3Kδ
Signaling Pathway
Roginolisib's primary target is the p110δ catalytic subunit of the Class I PI3K enzyme. The

PI3K pathway is a critical intracellular signaling cascade that regulates a multitude of cellular

processes. Upon activation by growth factors or cytokines, PI3K phosphorylates

phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-

trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream
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effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates

a wide array of substrates, including the mammalian target of rapamycin (mTOR), which

ultimately leads to increased cell growth, proliferation, and survival, while inhibiting apoptosis.

In many malignancies, the PI3K/AKT/mTOR pathway is constitutively active due to mutations in

key components or upstream signaling molecules. Roginolisib's selective inhibition of PI3Kδ

aims to abrogate this aberrant signaling specifically in cells where this isoform is predominantly

expressed, such as in certain tumor cells and immune cells.
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Caption: Roginolisib's core mechanism of action.

Dual Action: Direct Anti-Tumor Effects and Immune
Microenvironment Modulation
Roginolisib's therapeutic potential stems from its dual action on both tumor cells and the

surrounding immune microenvironment.

1. Direct Anti-Tumor Activity: In tumor cells where PI3Kδ is expressed, Roginolisib directly

inhibits the PI3K/AKT/mTOR pathway, leading to a reduction in cell proliferation and the

induction of apoptosis (programmed cell death).[1]
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2. Remodeling the Tumor Immune Microenvironment: PI3Kδ is also highly expressed in various

immune cells. By inhibiting PI3Kδ in the tumor microenvironment, Roginolisib can:

Reduce Regulatory T cells (Tregs): Tregs are immunosuppressive cells that dampen the anti-

tumor immune response. Roginolisib has been shown to decrease the number and function

of Tregs.[2]

Decrease Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are another population of

immature myeloid cells with potent immunosuppressive functions. Roginolisib can reduce the

accumulation of MDSCs in the tumor microenvironment.[2]

Enhance Effector T cell Function: By reducing the influence of immunosuppressive cells,

Roginolisib can indirectly enhance the activity of cytotoxic T lymphocytes (CTLs or CD8+ T

cells), which are responsible for killing cancer cells.
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Caption: Modulation of the tumor immune microenvironment by Roginolisib.

Quantitative Data Summary
The following tables summarize the key quantitative data for Roginolisib hemifumarate from

preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Roginolisib (IOA-244)[3]

Parameter
Roginolisib
(IOA-244)

Idelalisib
GS563117
(Idelalisib
Metabolite)

Umbralisib

PI3K Isoform

Selectivity (IC50)

PI3Kα 10.1 µmol/L 1.5 µmol/L >15 µmol/L >15 µmol/L

PI3Kβ 0.43 µmol/L 51 nmol/L 3.7 µmol/L >15 µmol/L

PI3Kγ >15 µmol/L 10.3 µmol/L >15 µmol/L >15 µmol/L

PI3Kδ 2.7 nmol/L 2.7 nmol/L 2.5 nmol/L 100 nmol/L

Cellular Activity

(GI50)

SU-DHL-6

(PI3Kδ-

dependent)

0.24 µmol/L 10 nmol/L N/A 1.5 µmol/L

T-47D (PI3Kα-

dependent)
>30 µmol/L 14 µmol/L N/A 26 µmol/L

LNCAP (PI3Kβ-

dependent)
15 µmol/L 1.4 µmol/L N/A 11 µmol/L

THP-1 (PI3Kγ-

dependent)
>30 µmol/L 1.0 µmol/L N/A 11 µmol/L
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Table 2: Clinical Efficacy of Roginolisib in the DIONE-01 Study (Phase 1)[4]

Indication
Number
of
Patients

Median
Prior
Therapies

Median
Overall
Survival
(OS)

Median
Progressi
on-Free
Survival
(PFS)

Objective
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Uveal

Melanoma
29 2 16 months 5 months

3% (Partial

Response)

75% (PR +

Stable

Disease)

Follicular

Lymphoma

(80 mg

dose)

4

>4 (in 3/8

total FL

patients)

Not

Reported

Not

Reported

50%

(Partial

Response)

Not

Reported

Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

preclinical and clinical evaluation of Roginolisib.

In Vitro Apoptosis Assay in Mesothelioma Cell Lines
This protocol is based on the methodology used to assess the pro-apoptotic effects of

Roginolisib on malignant pleural mesothelioma (MPM) cells.[1]
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Caption: Workflow for the in vitro apoptosis assay.

Materials:

Malignant Pleural Mesothelioma (MPM) cell lines (e.g., PXF698, PXF1118, PXF1752)
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Complete cell culture medium

96-well white-walled plates

Roginolisib hemifumarate

DMSO (vehicle control)

Caspase-Glo® 3/7 Assay Kit (Promega)

Plate-reading luminometer

Procedure:

Cell Seeding: Seed MPM cells in 96-well white-walled plates at a density of 1 x 10^4 cells

per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified

atmosphere with 5% CO2.

Treatment: Prepare serial dilutions of Roginolisib in complete culture medium. Remove the

old medium from the cell plates and add 100 µL of the Roginolisib dilutions or vehicle control

(DMSO) to the respective wells.

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C.

Caspase Activity Measurement:

Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

Mix the contents of the wells on a plate shaker for 30 seconds at 300-500 rpm.

Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and stabilization

of the luminescent signal.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

The luminescent signal is proportional to the amount of caspase-3/7 activity, which is a

hallmark of apoptosis.
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In Vivo Murine Syngeneic Tumor Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of Roginolisib in

combination with immunotherapy in murine tumor models, such as the CT26 colorectal

carcinoma or Lewis Lung Carcinoma (LLC) models.[5][6]

Materials:

Female BALB/c or C57BL/6 mice (6-8 weeks old)

CT26 or LLC tumor cells

Phosphate-buffered saline (PBS) or appropriate cell culture medium for injection

Roginolisib hemifumarate (formulated for oral gavage)

Anti-PD-1 or anti-PD-L1 antibody

Calipers for tumor measurement

Procedure:

Tumor Cell Implantation:

Harvest CT26 or LLC cells and resuspend them in sterile PBS at a concentration of 1 x

10^6 cells per 100 µL.

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring the length and width of the tumors with calipers every

2-3 days.

Calculate tumor volume using the formula: (Length x Width^2) / 2.

When tumors reach a predetermined size (e.g., 50-100 mm^3), randomize the mice into

treatment groups (e.g., vehicle control, Roginolisib alone, anti-PD-1 alone, Roginolisib +

anti-PD-1).
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Treatment Administration:

Administer Roginolisib via oral gavage daily or as per the optimized schedule.

Administer the anti-PD-1 antibody via intraperitoneal injection on a specified schedule

(e.g., twice a week).

Efficacy Assessment:

Continue to monitor tumor growth throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Analysis of Tumor-Infiltrating Lymphocytes (TILs):

Mechanically and enzymatically dissociate the excised tumors to obtain a single-cell

suspension.

Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis

of immune cell populations (see below).

Flow Cytometry Analysis of Immune Cells
This protocol provides a general framework for the immunophenotyping of Tregs and MDSCs

from murine tumor tissue.

Start
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suspension from

murine tumor tissue

Stain for surface markers
(e.g., CD45, CD3, CD4, CD8,

CD11b, Gr-1)

Fix and permeabilize cells
for intracellular staining

Stain for intracellular markers
(e.g., FoxP3 for Tregs)

Acquire data on a
flow cytometer

Analyze data to quantify
Treg and MDSC populations End

Click to download full resolution via product page

Caption: Workflow for flow cytometry analysis of immune cells.

Antibody Panel for Murine Tregs and MDSCs:

Tregs: CD45, CD3, CD4, CD25, FoxP3 (intracellular)

MDSCs: CD45, CD11b, Gr-1 (Ly6G/Ly6C)
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Granulocytic MDSCs (G-MDSCs): CD11b+ Ly6G+ Ly6C-low

Monocytic MDSCs (M-MDSCs): CD11b+ Ly6G- Ly6C-high

Procedure:

Single-Cell Suspension: Prepare a single-cell suspension from the tumor tissue as described

in the in vivo protocol.

Surface Staining:

Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

Add a cocktail of antibodies against surface markers and incubate for 20-30 minutes at

4°C in the dark.

Wash the cells with FACS buffer.

Intracellular Staining (for Tregs):

Fix and permeabilize the cells using a commercially available fixation/permeabilization

buffer kit according to the manufacturer's instructions.

Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.

Wash the cells with permeabilization buffer.

Data Acquisition and Analysis:

Resuspend the cells in FACS buffer.

Acquire the data on a flow cytometer.

Analyze the data using appropriate software (e.g., FlowJo) to gate on the populations of

interest and quantify the percentage of Tregs and MDSCs within the tumor.

Conclusion
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Roginolisib hemifumarate represents a promising therapeutic agent with a well-defined target

pathway and a dual mechanism of action that combines direct anti-tumor effects with a

favorable modulation of the tumor immune microenvironment. Its high selectivity for PI3Kδ

offers the potential for a better safety profile compared to pan-PI3K inhibitors. The ongoing and

planned clinical trials will further elucidate the clinical utility of Roginolisib in a variety of solid

and hematological malignancies, potentially offering a new treatment paradigm for patients with

difficult-to-treat cancers.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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